molecular formula C56H97NO12Si2 B564990 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2] CAS No. 1356352-20-9

24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2]

Katalognummer: B564990
CAS-Nummer: 1356352-20-9
Molekulargewicht: 1035.562
InChI-Schlüssel: ZMQPVYFWZQHALN-NTPDMKDRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2] is a derivative of FK-506, also known as Tacrolimus. This compound is primarily used in research settings, particularly in the field of proteomics. It is a protected form of FK-506, which is an immunosuppressant drug widely used in organ transplantation to prevent rejection.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-13C, D2 involves the protection of hydroxyl groups at positions 24 and 32 of FK-506 with tert-butyldimethylsilyl groups. The reaction typically involves the use of tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl protecting groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-13C, D2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The silyl protecting groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-13C, D2 is used extensively in scientific research, particularly in:

    Chemistry: It serves as a model compound for studying the reactivity and stability of silyl-protected molecules.

    Biology: The compound is used in studies involving protein interactions and signaling pathways.

    Medicine: Research on this compound contributes to the development of new immunosuppressive therapies.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-13C, D2 involves its interaction with specific molecular targets, such as proteins involved in immune response regulation. The silyl protecting groups help stabilize the molecule, allowing for more precise studies of its interactions and effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506
  • 37,38-dehydro-37,38-dihydroxy-FK-506

Uniqueness

24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-13C, D2 is unique due to its isotopic labeling with carbon-13 and deuterium, which makes it particularly useful in nuclear magnetic resonance (NMR) studies

Biologische Aktivität

24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2] , also known as Tacrolimus , is a potent immunosuppressant derived from the fungus Fusarium species. It is primarily used in organ transplantation to prevent rejection. The compound's structure includes tert-butyldimethylsilyl groups that enhance its stability and bioavailability. This article explores its biological activity, focusing on its pharmacological effects, mechanism of action, and relevant research findings.

PropertyValue
CAS Number 1356352-20-9
Molecular Formula C5656H9595D2_2N O1212Si22
Molecular Weight 1035.54 g/mol
Melting Point 68-70 °C
Solubility Chloroform, Dichloromethane, Ethyl Acetate, Methanol
Appearance Pale Yellow Solid

Tacrolimus exerts its immunosuppressive effects primarily through the inhibition of T-cell activation. It binds to the cytosolic protein FKBP-12 (FK506-binding protein), forming a complex that inhibits calcineurin, a phosphatase involved in the activation of T-cell transcription factors such as NFAT (nuclear factor of activated T cells). This inhibition leads to decreased production of interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and differentiation.

Pharmacokinetics

Tacrolimus is characterized by:

  • Absorption : Rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-3 hours.
  • Distribution : Highly protein-bound (approximately 99%) in plasma.
  • Metabolism : Extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4.
  • Excretion : Primarily eliminated via bile and feces.

Efficacy in Clinical Studies

Numerous studies have demonstrated the efficacy of Tacrolimus in preventing organ rejection. For instance:

  • Kidney Transplantation : A randomized controlled trial showed that patients receiving Tacrolimus had significantly lower rates of acute rejection compared to those treated with azathioprine .
  • Liver Transplantation : A meta-analysis indicated that Tacrolimus-based regimens are associated with improved graft survival rates compared to other immunosuppressants .
  • Heart Transplantation : In heart transplant recipients, Tacrolimus was found to be effective in maintaining immunosuppression with a favorable side effect profile .

Adverse Effects

Despite its benefits, Tacrolimus is associated with several adverse effects:

  • Nephrotoxicity : Dose-dependent renal impairment is a significant concern.
  • Neurotoxicity : Patients may experience tremors, headaches, and seizures.
  • Infection Risk : Increased susceptibility to opportunistic infections due to immunosuppression.

Case Study 1: Efficacy in Pediatric Kidney Transplant Recipients

A study involving pediatric patients demonstrated that those treated with Tacrolimus exhibited lower rates of acute rejection compared to those on traditional therapies. The study highlighted the importance of individualized dosing based on therapeutic drug monitoring to mitigate toxicity while maximizing efficacy.

Case Study 2: Long-term Outcomes in Liver Transplant Patients

In long-term follow-up studies of liver transplant patients on Tacrolimus, researchers found that while there was an increased risk of renal dysfunction over time, the overall survival rates remained high. The findings underscore the importance of balancing immunosuppression with monitoring for long-term complications .

Eigenschaften

IUPAC Name

(1R,9S,12S,13S,14S,17R,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H97NO12Si2/c1-20-23-41-29-35(2)28-36(3)30-47(64-14)50-48(65-15)32-38(5)56(62,67-50)51(59)52(60)57-27-22-21-24-42(57)53(61)66-49(39(6)45(34-43(41)58)69-71(18,19)55(10,11)12)37(4)31-40-25-26-44(46(33-40)63-13)68-70(16,17)54(7,8)9/h20,29,31,36,38-42,44-50,62H,1,21-28,30,32-34H2,2-19H3/b35-29?,37-31+/t36-,38+,39+,40-,41+,42-,44+,45-,46+,47-,48-,49+,50+,56+/m0/s1/i1+1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQPVYFWZQHALN-NTPDMKDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O[Si](C)(C)C(C)(C)C)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C](=CC[C@@H]1C=C(C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O[Si](C)(C)C(C)(C)C)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)C)OC)OC)C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H97NO12Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1035.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.